Cas no 2176069-02-4 (2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine)

2-Cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a cyclopropyl substituent and a methoxypyridinyl amine moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structurally diverse framework, which may enhance binding affinity and selectivity in target interactions. The presence of the cyclopropyl group can contribute to metabolic stability, while the methoxypyridine ring may improve solubility and bioavailability. Its well-defined heterocyclic core makes it suitable for further functionalization in medicinal chemistry applications. The compound's purity and stability under standard conditions ensure reliability in research and development processes.
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine structure
2176069-02-4 structure
Product name:2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
CAS No:2176069-02-4
MF:C14H16N4O
MW:256.303042411804
CID:5326543

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
    • Inchi: 1S/C14H16N4O/c1-9-7-12(18-14(16-9)10-3-4-10)17-11-5-6-13(19-2)15-8-11/h5-8,10H,3-4H2,1-2H3,(H,16,17,18)
    • InChI Key: BHMUSBUMSSJENB-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C=N1)NC1=CC(C)=NC(C2CC2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 297
  • XLogP3: 2.3
  • Topological Polar Surface Area: 59.9

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6610-5517-2μmol
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2176069-02-4
2μmol
$85.5 2023-09-07
Life Chemicals
F6610-5517-1mg
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2176069-02-4
1mg
$81.0 2023-09-07
Life Chemicals
F6610-5517-5mg
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2176069-02-4
5mg
$103.5 2023-09-07
Life Chemicals
F6610-5517-20μmol
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2176069-02-4
20μmol
$118.5 2023-09-07
Life Chemicals
F6610-5517-40mg
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2176069-02-4
40mg
$210.0 2023-09-07
Life Chemicals
F6610-5517-15mg
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2176069-02-4
15mg
$133.5 2023-09-07
Life Chemicals
F6610-5517-10μmol
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2176069-02-4
10μmol
$103.5 2023-09-07
Life Chemicals
F6610-5517-3mg
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2176069-02-4
3mg
$94.5 2023-09-07
Life Chemicals
F6610-5517-2mg
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2176069-02-4
2mg
$88.5 2023-09-07
Life Chemicals
F6610-5517-25mg
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2176069-02-4
25mg
$163.5 2023-09-07

Additional information on 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine

2-Cyclopropyl-N-(6-Methoxypyridin-3-yl)-6-Methylpyrimidin-4-Amine: A Comprehensive Overview

The compound 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine, with the CAS number 2176069-02-4, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a pyrimidine ring system, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents attached to this core structure play a crucial role in determining its pharmacological properties.

The pyrimidine ring in this compound is substituted with a cyclopropyl group at position 2, a methyl group at position 6, and an N-(6-methoxypyridin-3-yl) group at position 4. These substituents not only influence the physical and chemical properties of the molecule but also contribute to its biological activity. The presence of the cyclopropyl group introduces steric hindrance, which can affect the molecule's interactions with biological targets. The methyl group at position 6 adds to the hydrophobicity of the molecule, potentially enhancing its membrane permeability. The N-(6-methoxypyridin-3-yl) group introduces additional electronic effects, which can modulate the molecule's reactivity and binding affinity to specific receptors or enzymes.

Recent studies have highlighted the potential of this compound as a promising candidate for drug development. Researchers have explored its activity against various disease targets, including cancer, inflammation, and infectious diseases. For instance, in vitro assays have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cell signaling pathways. Additionally, its ability to modulate receptor activity suggests potential applications in treating central nervous system disorders.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the pyrimidine ring through cyclization reactions, followed by substitution reactions to introduce the desired substituents. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has enabled researchers to optimize the synthesis process for higher yields and better purity.

In terms of pharmacokinetics, studies have shown that this compound has favorable absorption properties, making it suitable for oral administration. Its metabolic stability has also been evaluated in preclinical models, with results indicating moderate clearance rates. These findings suggest that further optimization could enhance its bioavailability and reduce potential toxicity.

The application of computational chemistry tools has been instrumental in understanding the molecular interactions of this compound with biological targets. Molecular docking studies have provided insights into how the substituents on the pyrimidine ring contribute to binding affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of structurally related compounds, aiding in the design of more potent analogs.

In conclusion, 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound holds great promise for contributing to innovative therapeutic solutions in various disease areas.

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